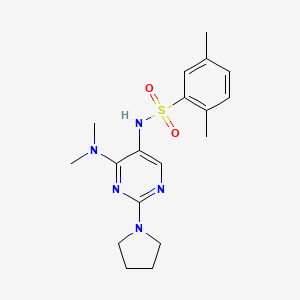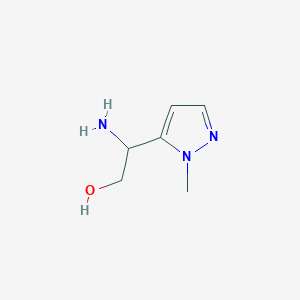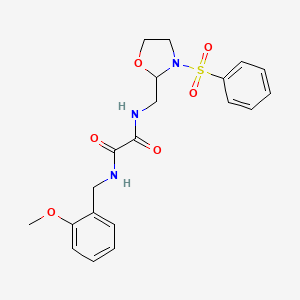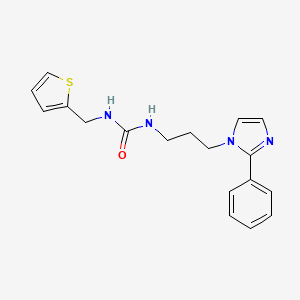
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H25N5O2S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis and Derivative Formation
DMAP-Catalyzed Synthesis : The use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a basic nucleophilic catalyst has been shown to be highly efficient for synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. This method offers an effective approach to generating novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety under solvent-free conditions, which could be more effective than other catalytic systems (Khashi, Davoodnia, & Chamani, 2014).
Antimicrobial Activity and Molecular Structure
Novel Derivatives with Antimicrobial Properties : Research has led to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. Some of these derivatives have shown promising results against Gram-positive and Gram-negative bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Hassan et al., 2009).
Theoretical and Experimental Structural Studies
Spectroscopic and Molecular Structure Investigation : A comprehensive study using both theoretical and experimental approaches was conducted on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS). This investigation included elemental analysis, FTIR, 1H NMR, UV–Vis., MS, and DFT/B3LYP and HF methods, providing insights into the stability, electronic structures, and molecular properties of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Mansour & Ghani, 2013).
Synthesis and Characterization of Novel Compounds
Innovative Heterocyclic Compounds : The synthesis and characterization of various heterocyclic compounds incorporating the sulfamido moiety have been explored, revealing significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (Nunna et al., 2014).
Quantum Chemical Calculations and Molecular Dynamics
Computational Studies on Corrosion Inhibition : Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. These studies offer valuable insights into the molecular properties and interactions of these compounds with metal surfaces, highlighting their potential as corrosion inhibitors (Kaya et al., 2016).
properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-13-7-8-14(2)16(11-13)26(24,25)21-15-12-19-18(20-17(15)22(3)4)23-9-5-6-10-23/h7-8,11-12,21H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBOQHSQQHKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)

![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)

![6-((2-oxo-2-phenylethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434133.png)


![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2434146.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)

![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)